2,6-Bis((di-tert-butylphosphino)methyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand for Transition-Metal Catalysis

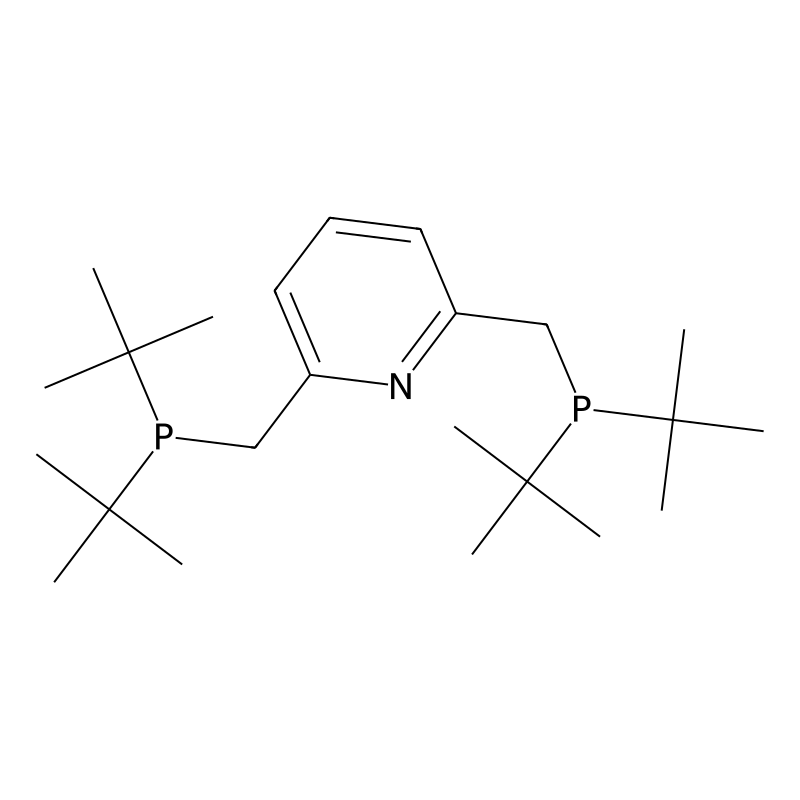

,6-Bis((di-tert-butylphosphino)methyl)pyridine, also known as Buchwald's ligand, is a widely used ligand in transition-metal catalysis. Its structure features a pyridine ring with two phosphine groups attached at the 2nd and 6th positions. The bulky tert-butyl groups on the phosphines contribute to the steric properties of the ligand, which can be crucial for controlling reaction selectivity.

This ligand is particularly effective in various cross-coupling reactions, including:

- Buchwald-Hartwig amination ()

- Suzuki-Miyaura coupling ()

- Stille coupling ()

- Sonogashira coupling ()

- Negishi coupling ()

- Heck coupling ()

- Hiyama coupling ()

The steric bulk of the ligand helps to prevent undesired side reactions, such as β-hydride elimination, and can also influence the regioselectivity of the coupling reaction. Additionally, the electron-donating ability of the phosphine groups can facilitate the oxidative addition step in the catalytic cycle.

Advantages of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine

Several factors contribute to the popularity of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine in scientific research:

- Broad Substrate Scope: The ligand can be used effectively with a wide range of substrates, making it a versatile tool for organic synthesis.

- High Activity and Selectivity: The combination of steric and electronic properties often leads to high reaction yields and desired product formation.

- Air and Moisture Stability: The ligand is relatively stable towards air and moisture, which simplifies handling and storage.

2,6-Bis((di-tert-butylphosphino)methyl)pyridine is a phosphine ligand characterized by its unique structure, which consists of a pyridine ring substituted with two di-tert-butylphosphino groups. Its empirical formula is C23H43NP2, and it has a molecular weight of 395.54 g/mol. The compound is notable for its steric hindrance and electronic properties, making it a valuable ligand in various coordination chemistry applications .

- Buchwald-Hartwig Cross Coupling Reaction: Facilitates the formation of carbon-nitrogen bonds.

- Heck Reaction: Involves the coupling of alkenes with aryl halides.

- Hiyama Coupling: Allows for the coupling of organosilicon compounds with aryl halides.

- Negishi Coupling: Involves the coupling of organozinc reagents with organic halides .

These reactions leverage the ligand's ability to stabilize metal centers, enhancing reaction efficiency and selectivity.

Several methods exist for synthesizing 2,6-Bis((di-tert-butylphosphino)methyl)pyridine:

- Direct Phosphination: This involves reacting 2,6-bis(chloromethyl)pyridine with di-tert-butylphosphine in the presence of a base to facilitate substitution.

- Phosphine Ligand Formation: The synthesis can also be achieved through a multi-step process involving the formation of intermediate phosphine oxides followed by reduction .

These methods highlight the versatility and adaptability of synthetic routes for producing this compound.

2,6-Bis((di-tert-butylphosphino)methyl)pyridine is primarily applied in:

- Catalysis: As a ligand in transition metal complexes for various organic transformations.

- Materials Science: In the development of new materials and polymers through coordination chemistry.

- Pharmaceutical Chemistry: Potential use in drug design through its interactions with metal ions .

Its unique properties make it suitable for advancing both fundamental research and industrial applications.

Interaction studies involving 2,6-Bis((di-tert-butylphosphino)methyl)pyridine focus on its coordination behavior with various transition metals. These studies reveal that the ligand forms stable complexes with metals such as nickel, palladium, and platinum. The steric bulk provided by the di-tert-butyl groups plays a crucial role in stabilizing these complexes and influencing their reactivity and selectivity in catalysis .

Several compounds share structural or functional similarities with 2,6-Bis((di-tert-butylphosphino)methyl)pyridine. Here are some notable examples:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| 2,6-Bis(diphenylphosphino)methylpyridine | Contains phenyl groups instead of tert-butyl | Offers different electronic properties due to phenyl groups |

| 2,6-Bis((di-isopropylphosphino)methyl)pyridine | Similar structure but different alkyl groups | Varies in steric hindrance and electronic effects |

| 2,6-Bis(trimethylphosphino)methylpyridine | Contains trimethyl groups | Less sterically hindered compared to di-tert-butyl |

The uniqueness of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine lies in its high steric hindrance and stability when forming complexes with transition metals, making it particularly effective in catalysis compared to its analogs .

Early Synthetic Developments

The ligand first appeared in scientific literature in the early 2000s, with seminal work by Gibson et al. (2004) detailing its coordination chemistry with ruthenium. Initial syntheses involved reacting 2,6-bis(chloromethyl)pyridine with di-tert-butylphosphine under inert conditions, yielding the ligand in moderate quantities. This methodology laid the groundwork for subsequent optimizations, including the use of sodium hydride as a base to improve yields to >70% on multi-gram scales.

A pivotal advancement occurred in 2010 when researchers demonstrated the ligand's ability to stabilize anionic palladium and platinum hydrides, revealing unprecedented metal-ligand cooperative effects. These discoveries expanded the ligand's utility beyond traditional catalysis into areas like small-molecule activation.

XLogP3

GHS Hazard Statements

H261 (97.44%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant